![molecular formula C24H26N2O4S B7708343 N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7708343.png)
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively inhibit the activity of RAC1, a member of the Rho family of small GTPases. RAC1 plays a critical role in a variety of cellular processes, including cell migration, proliferation, and differentiation. As such, ESI-09 has been the subject of considerable scientific research, with a focus on its potential applications in the treatment of various diseases.
Wirkmechanismus
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide works by selectively inhibiting the activity of RAC1, a member of the Rho family of small GTPases. RAC1 plays a critical role in a variety of cellular processes, including cell migration, proliferation, and differentiation. By inhibiting the activity of RAC1, this compound is able to disrupt these cellular processes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as anti-inflammatory effects. Additionally, this compound has been shown to be well-tolerated in animal models, with no significant toxic effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide has a number of advantages for use in lab experiments. For example, it is a small molecule inhibitor that is relatively easy to synthesize and purify. Additionally, this compound has been shown to be well-tolerated in animal models, making it a potentially useful tool for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. For example, it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, this compound is highly specific for RAC1, which may limit its usefulness in certain experimental contexts.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide. For example, further studies could be conducted to better understand its mechanism of action and potential side effects. Additionally, this compound could be tested in a variety of disease models to determine its potential efficacy in the treatment of various diseases. Finally, further studies could be conducted to identify potential analogs of this compound with improved pharmacokinetic properties and/or increased selectivity for RAC1.
Synthesemethoden
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process has been described in detail in a number of scientific publications, including a paper by Kozlov et al. (2014), which provides a detailed protocol for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide has been the subject of numerous scientific studies, with a focus on its potential applications in the treatment of various diseases. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-[(2-methyl-6-propan-2-ylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-16(2)20-12-8-9-17(3)23(20)26-31(28,29)19-13-14-22(30-4)21(15-19)25-24(27)18-10-6-5-7-11-18/h5-16,26H,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWWMQDAWXRHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

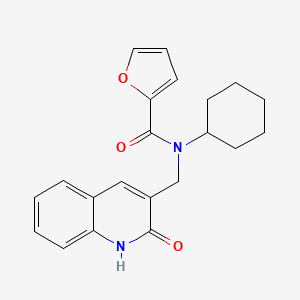


![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708317.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708320.png)
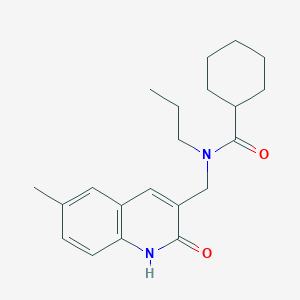
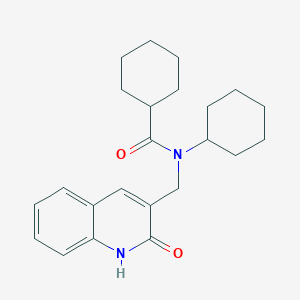
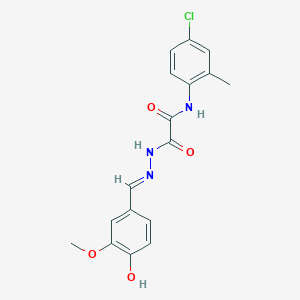
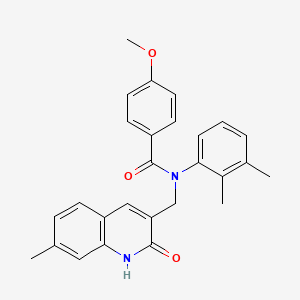
![N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708339.png)
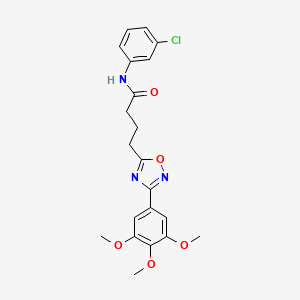
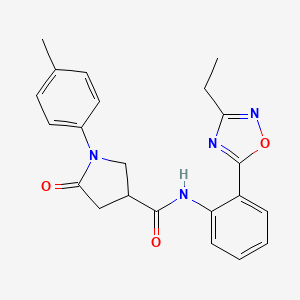
![3-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708356.png)
